

An In-depth Technical Guide to 2-Bromo-5-iodoanisole

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Compound of Interest

Compound Name: **2-Bromo-5-iodoanisole**

Cat. No.: **B1280884**

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **2-Bromo-5-iodoanisole** is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique substitution pattern, featuring both a bromine and an iodine atom, offers differential reactivity that can be exploited for selective functionalization. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Bromo-5-iodoanisole**, including detailed experimental protocols and visual diagrams to support its application in research and development.

Core Chemical Properties

The fundamental physical and chemical properties of **2-Bromo-5-iodoanisole** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	755027-18-0	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BrIO	[1] [2]
Molecular Weight	312.93 g/mol	[1] [2]
Alternate Names	2-Bromo-5-iodophenyl methyl ether	[1]
Boiling Point	293.7 °C at 760 mmHg	[4]
Density	2.062 g/cm ³	[4]
Flash Point	131.4 °C	[4]
Physical Form	Faint yellow crystalline solid	[5]

Synthesis of 2-Bromo-5-iodoanisole

A common and high-yielding synthetic route to **2-Bromo-5-iodoanisole** involves a Sandmeyer-type reaction starting from 4-Bromo-3-methoxyaniline.[\[3\]](#)[\[6\]](#)

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol describes the conversion of 4-Bromo-3-methoxyaniline to **2-Bromo-5-iodoanisole**.[\[3\]](#)

Materials:

- 4-Bromo-3-methoxyaniline
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Ethyl acetate

- 10% Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Water

Procedure:

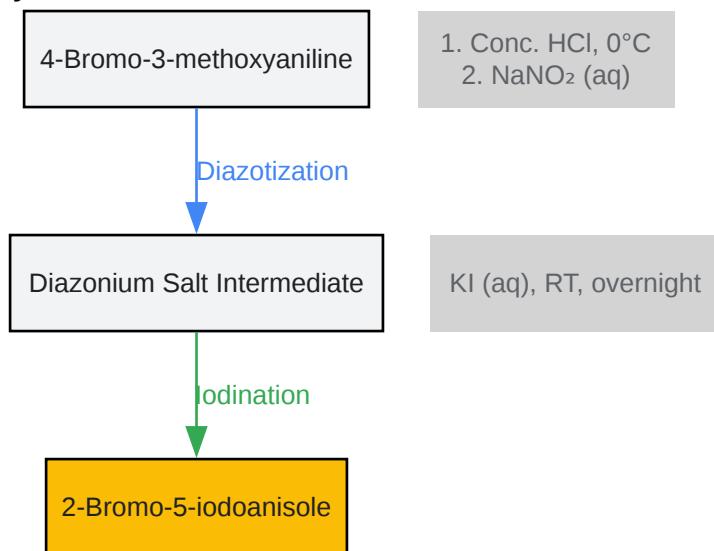
- Dissolve 4-Bromo-3-methoxyaniline (1.0 eq) in concentrated hydrochloric acid at 0 °C in a reaction vessel.
- Slowly add an aqueous solution of sodium nitrite (1.3 eq) to the mixture while maintaining the temperature at 0 °C.
- Stir the reaction for 1 hour at 0 °C to ensure complete formation of the diazonium salt.
- To the diazonium salt solution, add an aqueous solution of potassium iodide (3.0 eq).
- Allow the reaction mixture to gradually warm to room temperature and stir overnight.
- After the reaction is complete, extract the product into ethyl acetate.
- Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution to remove unreacted iodine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **2-bromo-5-iodoanisole**.[\[3\]](#)

Expected Yield: Approximately 94%.[\[3\]](#)

Characterization:

- Mass Spectrometry (ESI): m/e 332 ($\text{M} + 20$)[\[3\]](#)
- ^1H NMR (300 MHz, DMSO-d6): δ 7.39 (d, $J = 1.87$ Hz, 1H), 7.34 (d, $J = 8.11$ Hz, 1H), 7.24 (dd, $J = 8.11, 1.87$ Hz, 1H), 3.86 (s, 3H).[\[3\]](#)[\[4\]](#)

Synthesis Workflow of 2-Bromo-5-iodoanisole

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Caption: Synthesis of **2-Bromo-5-iodoanisole** from 4-Bromo-3-methoxyaniline.

Reactivity and Applications in Drug Development

Halogenated aromatic compounds are fundamental building blocks in modern medicinal chemistry. The presence of both bromine and iodine on the anisole ring gives **2-Bromo-5-iodoanisole** distinct points of reactivity, making it a highly versatile intermediate for constructing complex drug candidates.^{[7][8]}

The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.^{[9][10]} This difference in bond dissociation energy allows for highly selective chemical transformations, primarily through metal-catalyzed cross-coupling reactions.

Key Reactions:

- Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
- Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
- Heck Coupling: Formation of C-C bonds with alkenes.

- Buchwald-Hartwig Amination: Formation of C-N bonds.

Due to the higher reactivity of the C-I bond, cross-coupling reactions can be performed selectively at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent functionalization.^[9] This sequential, regioselective approach is invaluable in drug discovery for exploring structure-activity relationships (SAR) by allowing the precise and systematic introduction of different molecular fragments.^[8]

Generalized Experimental Protocol: Selective Sonogashira Coupling

This protocol provides a general methodology for the selective coupling of a terminal alkyne at the C-I bond of a dihalogenated aromatic compound, which can be adapted for **2-Bromo-5-iodoanisole**.

Materials:

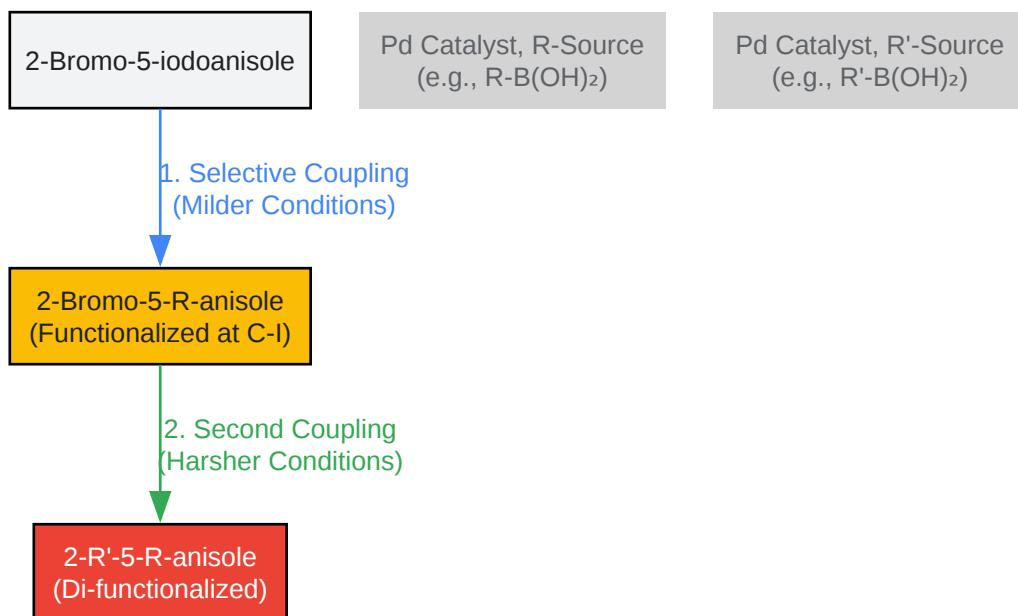
- **2-Bromo-5-iodoanisole** (1.0 eq)
- Terminal alkyne (1.1-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Copper(I) iodide (CuI , 5-10 mol%)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous, degassed solvent (e.g., THF or DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and **2-Bromo-5-iodoanisole**.
- Add the anhydrous, degassed solvent, followed by the amine base.

- Add the terminal alkyne to the mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using TLC or GC-MS.
- Upon completion, cool the mixture, dilute it with a suitable solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst.
- Wash the filtrate with water or brine, dry the organic layer over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-5-alkynyl-anisole derivative.

Selective Cross-Coupling Reactivity



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Caption: Sequential functionalization enabled by differential C-I vs. C-Br reactivity.

Safety and Handling

2-Bromo-5-iodoanisole is classified as harmful and an irritant.[11]

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is also considered harmful by inhalation, in contact with skin, and if swallowed.[12]
- Precautionary Measures: Use only in a well-ventilated area or a chemical fume hood.[11][12] Wear protective gloves, clothing, eye protection, and face protection.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
- Storage: Store in a cool, dry, and dark place in a tightly closed vessel to maintain stability.[5] Keep away from heat, flames, and sparks. Avoid contact with oxidizing agents.[12]

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